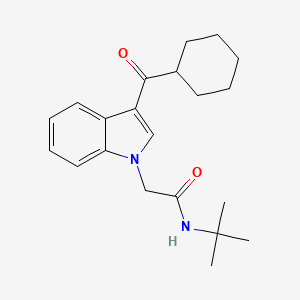![molecular formula C25H14N4O B15026724 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one](/img/structure/B15026724.png)
4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetracyclic framework with multiple nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency in forming complex nitrogen-containing heterocycles . The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a suitable ligand and solvent, like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and aromatic rings allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Uniqueness
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one stands out due to its unique tetracyclic structure and the presence of multiple nitrogen atoms. This makes it a valuable compound for studying complex organic reactions and developing new materials with advanced properties.
特性
分子式 |
C25H14N4O |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one |
InChI |
InChI=1S/C25H14N4O/c30-25-18-14-8-7-13-17(18)21-24(25)27-23-20(16-11-5-2-6-12-16)29-28-19(22(23)26-21)15-9-3-1-4-10-15/h1-14H |
InChIキー |
HMTZURFIGXGDMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2N=C4C5=CC=CC=C5C(=O)C4=N3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B15026642.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026647.png)
![N-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}adamantane-1-carboxamide](/img/structure/B15026650.png)
![N-(2-hydroxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B15026657.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)
![2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026700.png)

![N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026715.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)
![(5Z)-3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15026748.png)

